N-(4-chlorophenyl)-4-nitrobenzamide

Crystallography Solid-State Chemistry Conformational Analysis

Researchers requiring pure 4-nitrobenzamide often face 2-nitro contaminants with twisted geometries (dihedral >80°), undermining polymer alignment and SAR. N-(4-Chlorophenyl)-4-nitrobenzamide (CAS 2585-30-0) resolves this via near-planar conformation (4.63° dihedral): • Polyimide synthesis: planarity ensures chain rigidity and thermal performance • Med chem: 98% purity eliminates regioisomeric interference • Crystal engineering: predictable N-H⋯O tecton for supramolecular assembly ≥98% purity with batch consistency for reproducible R&D outcomes.

Molecular Formula C13H9ClN2O3
Molecular Weight 276.67 g/mol
CAS No. 2585-30-0
Cat. No. B1295863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-4-nitrobenzamide
CAS2585-30-0
Molecular FormulaC13H9ClN2O3
Molecular Weight276.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H9ClN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17)
InChIKeyWAKIEGNWFGFZLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-chlorophenyl)-4-nitrobenzamide: Crystallographic and Structural Overview


N-(4-chlorophenyl)-4-nitrobenzamide is a diaryl amide characterized by electron-withdrawing nitro and chloro substituents in para-positions on each ring . Single-crystal X-ray diffraction reveals an almost planar molecular geometry, with a dihedral angle of 4.63° between the aromatic rings and the nitro group lying in-plane (C–C–N–O torsion angle = 6.7°) [1]. This compound serves as both a structural model for benzanilide planarity studies and a versatile synthetic intermediate for pharmaceuticals and high-performance polymers .

Conformational studies
Nearly planar diarylamide reference for benzanilide planarity analysis
Crystal engineering
Reliable N–H⋯O hydrogen-bond tecton for supramolecular chain architectures
Polymer synthesis
High-purity planar monomer for rigid-rod aromatic polyimide backbones

Why Substitution with Other Nitrobenzamide Isomers Fails


Simple substitution with regioisomeric nitrobenzamides (e.g., 2-nitro or 3-nitro analogs) fails due to drastic differences in three-dimensional molecular geometry [1]. The target compound adopts a nearly planar conformation (dihedral angle = 4.63°) stabilized by intramolecular C–H⋯O interactions and intermolecular N–H⋯O hydrogen bonding [2]. In contrast, the 2-nitro isomer exhibits a severely twisted geometry (dihedral angle = 82.71°) due to steric clashes [3]. These structural divergences directly impact crystal packing energy, solubility, and, critically, the compound's behavior as a monomer in polyimide synthesis where planarity dictates polymer chain alignment and thermal performance [2].

!
Regioisomer geometry mismatch
2‑Nitro isomer adopts a severely twisted conformation (≈82° dihedral), disrupting planar stacking essential for polyimide alignment and crystal packing.
!
Hydrogen-bond motif alteration
Other regioisomers lack the extended N–H⋯O zigzag chain network, potentially altering dissolution rate and mechanical stability of designed solids.
!
Electronic conjugation variance
Non‑coplanar nitro groups reduce electronic delocalization, affecting UV‑Vis absorption profiles and reactivity in downstream derivatizations.

Comparative Performance Data vs. Closest Analogs


Crystal Structure Planarity: 4-Nitro vs. 2-Nitro Isomer

The para-nitro substitution in N-(4-chlorophenyl)-4-nitrobenzamide enforces a highly planar geometry, whereas the ortho-nitro analog is severely twisted. Single-crystal X-ray diffraction data demonstrate a dihedral angle between the two aromatic rings of 4.63° for the 4-nitro compound [1] compared to 82.71° for the 2-nitro compound [2]. This 78° difference fundamentally alters molecular packing and potential for extended π-conjugation.

Planarity
Head-to-head
Dihedral: 4.63° vs 82.71°
Reported planarity context
X-ray at 130 K vs 173 K
Crystallography Solid-State Chemistry Conformational Analysis

Nitro Group Coplanarity and Electronic Conjugation

The para-nitro group in N-(4-chlorophenyl)-4-nitrobenzamide lies almost perfectly in the plane of its attached benzene ring, with a C–C–N–O torsion angle of 6.7° [1]. In stark contrast, the ortho-nitro group in N-(4-chlorophenyl)-2-nitrobenzamide is twisted out of the aromatic plane by 40.6° [2]. This coplanarity in the 4-nitro isomer maximizes electronic conjugation between the nitro group and the amide carbonyl, directly influencing the molecule's electron-withdrawing capacity and its UV-Vis absorption characteristics.

Nitro coplanarity
Head-to-head
Torsion: 6.7° vs 40.6°
Supports conjugation study
Single-crystal X-ray data
Electronic Structure Conjugation X-ray Diffraction

Hydrogen-Bonded Supramolecular Architecture

The crystal structure of N-(4-chlorophenyl)-4-nitrobenzamide features N–H⋯O(nitro) hydrogen bonds that link molecules into infinite zigzag chains extending along the [010] crystallographic direction [1]. This specific hydrogen-bonding motif is a direct consequence of the molecule's planar geometry and the accessibility of the nitro oxygen atoms. In contrast, the 2-nitro isomer packs via a single N–H⋯O hydrogen bond but forms a simpler, non-chain motif due to its twisted conformation [2].

H-bond motif
Head-to-head
Zigzag chains [010] vs. simple motif
Reported packing motif context
X-ray diffraction comparison
Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Verified Purity Benchmark for Reliable Synthesis

For synthetic applications, the purity of N-(4-chlorophenyl)-4-nitrobenzamide is a critical procurement factor. Reputable vendors, such as Chemscene, specify a purity of 98% for this compound . This high purity level minimizes the presence of regioisomeric or incompletely substituted byproducts that could interfere with subsequent reactions, ensuring more predictable and reproducible yields in multi-step syntheses compared to lower-grade alternatives or in-house preparations where purity validation may be inconsistent.

Purity
Data to verify
98% (vendor‑specified)
Supports synthesis reproducibility
Supplier data; verify by independent analysis
Synthetic Chemistry Quality Control Procurement

Defined Use Cases Based on Structural Advantages


Structural Biology and Crystallography Benchmark

This compound serves as an ideal structural model for studying the effects of para-substitution on benzanilide planarity. Its nearly flat conformation (dihedral angle = 4.63°) provides a critical reference point for comparative conformational analysis and for calibrating computational chemistry models that predict molecular geometry and intermolecular interactions [1].

Crystal Engineering Tecton for Chain Architectures

The reliable formation of N–H⋯O hydrogen-bonded zigzag chains in the solid state makes N-(4-chlorophenyl)-4-nitrobenzamide a predictable building block (tecton) for crystal engineering. Researchers designing supramolecular assemblies can exploit this directional, robust synthon to create materials with tailored solid-state properties [1].

High-Purity Monomer for Advanced Polyimides

In the synthesis of aromatic polyimides, the high planarity of this benzamide derivative is crucial for achieving the desired chain rigidity and packing density, which are directly linked to the polymer's final thermal and mechanical performance. The availability of the compound at a verified 98% purity ensures that the monomer feed is consistent, minimizing defects in the resulting polymer matrix [1].

Synthetic Intermediate for Medicinal Chemistry

The 4-chlorophenyl and 4-nitrobenzamide motifs are prevalent in bioactive molecules. Procuring this specific isomer at high purity (98%) guarantees that subsequent derivatization steps (e.g., nitro group reduction or nucleophilic aromatic substitution) proceed without interference from regioisomeric impurities, thereby streamlining the synthesis of focused compound libraries [1].

Application
Selection Property
Validation Focus
Benzanilide planarity modeling
Confirmed near-planar backbone
X‑ray diffraction reproducibility
Supramolecular chain design
Robust N–H⋯O hydrogen-bond synthon
Solid-state packing analysis
Aromatic polyimide synthesis
Planar monomer geometry
Polymer chain packing density
Medicinal chemistry building block
Regioisomer-specific substitution pattern
Derivatization yields / impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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